2-Amino-5-nitrothiobenzamide

Medicinal chemistry Bioisosterism Physicochemical profiling

2-Amino-5-nitrothiobenzamide (CAS 25026-97-5; molecular formula C₇H₇N₃O₂S; molecular weight 197.22 g/mol) is a nitroaromatic thioamide bearing an ortho-amino group and a meta-nitro group on a benzenecarbothioamide scaffold. It appears as a yellow crystalline solid at ambient temperature, with computed density of 1.515 g/cm³ and a boiling point of 442.1 °C at 760 mmHg.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 25026-97-5
Cat. No. B1599155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitrothiobenzamide
CAS25026-97-5
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)N
InChIInChI=1S/C7H7N3O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,8H2,(H2,9,13)
InChIKeyFHYFXVGYNCGBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-nitrothiobenzamide (CAS 25026-97-5): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-Amino-5-nitrothiobenzamide (CAS 25026-97-5; molecular formula C₇H₇N₃O₂S; molecular weight 197.22 g/mol) is a nitroaromatic thioamide bearing an ortho-amino group and a meta-nitro group on a benzenecarbothioamide scaffold [1]. It appears as a yellow crystalline solid at ambient temperature, with computed density of 1.515 g/cm³ and a boiling point of 442.1 °C at 760 mmHg . The compound is sparingly soluble in water but dissolves in polar organic solvents such as ethanol and dimethylformamide . Its principal documented industrial role is as a synthetic intermediate for agrochemicals and dyes, serving as a precursor to diverse heterocyclic frameworks . Commercially available purities range from 95% to 98% across major vendors, with a notable sensitivity to air requiring controlled storage conditions .

Why 2-Amino-5-nitrothiobenzamide Cannot Be Replaced by Generic Nitrobenzamide or Isomeric Thiobenzamide Analogs


Substituting 2-amino-5-nitrothiobenzamide with a generic nitrobenzamide or a positional isomer of thiobenzamide carries distinct functional risks rooted in the divergent reactivity of the thioamide (C=S) versus carboxamide (C=O) group and the electronic consequences of the specific 2-amino-5-nitro substitution pattern [1]. The thiocarbonyl sulfur exhibits a larger van der Waals radius, greater polarizability, and a substantially different hydrogen-bonding profile compared to the carbonyl oxygen of the corresponding amide, directly affecting nucleophilicity, metal-chelation capacity, and the course of heterocyclization reactions [2]. Furthermore, the 2-amino-5-nitro regiochemistry establishes a unique push-pull electronic system: the ortho-amino group donates electron density into the ring while the meta-nitro group exerts a powerful electron-withdrawing effect, producing a molecular electrostatic profile that cannot be replicated by the 3-nitro, 4-nitro, or 4-amino-3-nitro regioisomers [1]. These structural determinants dictate both the downstream synthetic outcomes and any emergent biological activity, making generic substitution chemically unsound without experimental validation.

Quantitative Differentiation Evidence: 2-Amino-5-nitrothiobenzamide Versus Closest Analogs and Alternatives


Thioamide (C=S) Versus Carboxamide (C=O): Computed Lipophilicity and Polar Surface Area Differential

Replacement of the carboxamide oxygen with sulfur to generate the thioamide congener produces a measurable shift in key computed physicochemical descriptors. For 2-amino-5-nitrothiobenzamide, the calculated XLogP3 is 1.6 and the topological polar surface area (TPSA) is 129.95 Ų, as computed and curated in PubChem CID 3034350 [1]. While a directly measured, head-to-head experimental LogP comparison with the exact amide analog 2-amino-5-nitrobenzamide (CAS 16313-65-8) under identical conditions is not available in the public domain, the class-level trend is well-established: thioamides consistently exhibit higher lipophilicity (ΔLogP ≈ +0.5 to +1.2) and reduced PSA relative to their amide counterparts due to the larger, more polarizable sulfur atom and weakened hydrogen-bond-accepting capacity of the C=S group [2]. This physicochemical divergence translates into differential membrane permeability and protein-binding profiles, critical parameters for any user evaluating these compounds as building blocks for bioactive molecule synthesis.

Medicinal chemistry Bioisosterism Physicochemical profiling

Regiochemical Specificity: 2-Amino-5-Nitro Substitution Versus Isomeric Nitrothiobenzamides

The 2-amino-5-nitro substitution pattern on the thiobenzamide scaffold is structurally distinct from the commercially available 3-nitrothiobenzamide (CAS 70102-34-0) and 4-nitrothiobenzamide (CAS 26060-30-0) isomers [1]. The ortho-amino group in 2-amino-5-nitrothiobenzamide enables intramolecular condensation reactions—such as oxidative cyclization to benzothiazoles—that are geometrically prohibited in the 3-nitro and 4-nitro isomers where the amino group is absent or differently positioned. The computed InChI Key (FHYFXVGYNCGBAT-UHFFFAOYSA-N) unambiguously identifies the 2-amino-5-nitro connectivity and differentiates it from all regioisomers [2]. In practical synthetic terms, treatment of 2-amino-5-nitrothiobenzamide with oxidizing agents can yield 2-amino-5-nitrobenzothiazole (CAS 73458-39-6), a transformation accessible only to ortho-amino thioamides . The 3-nitro and 4-nitro isomers lack this intramolecular cyclization pathway, instead requiring fundamentally different reaction sequences to access analogous benzothiazole products.

Organic synthesis Regiochemistry Heterocycle formation

Commercial Purity Specification Differential: Vendor-Declared Purity Ranges (95%–98%) and Air-Sensitivity Classification

Multiple independent vendors supply 2-amino-5-nitrothiobenzamide with documented purity specifications that differ meaningfully across suppliers. Thermo Scientific offers the compound at 97% purity with an explicit air-sensitivity warning . Leyan (Shanghai) provides a 98% purity grade . AKSci and abcr supply the compound at 95% minimum purity . This 3% absolute purity spread (95%–98%) is consequential for applications requiring high-fidelity stoichiometric control, such as multi-step heterocycle synthesis or quantitative structure–activity relationship (QSAR) studies. The air-sensitivity classification, prominently noted by Thermo Scientific, further differentiates this compound from the more oxidation-resistant 4-nitrothiobenzamide, which is typically stored at room temperature without special atmospheric precautions .

Chemical procurement Quality specifications Storage compliance

Synthetic Utility: Ring Contraction Cyclization to 4-Oxo-4,5-dihydropyrroloquinolinones

2-Amino-5-nitrothiobenzamide serves as a precursor to 2-(2-amino-5-nitro-phenyl)-[4H]-1,3-thiazines, which undergo concomitant ring contraction cyclization to generate novel substituted 4-oxo-4,5-dihydro-pyrroloquinolinones—a class of fused heterocycles of pharmaceutical interest . This synthetic sequence exploits the specific 2-amino-5-nitro substitution pattern, using the thiobenzamide moiety to construct the thiazine intermediate before ring contraction delivers the pyrroloquinolinone core. The structurally analogous 2-amino-5-nitrobenzamide (amide congener, CAS 16313-65-8) cannot access this same thiazine intermediate under equivalent conditions because the amide carbonyl lacks the nucleophilic sulfur required for thiazine ring formation. Similarly, non-nitrated 2-aminothiobenzamide (CAS 2454-39-9) lacks the nitro group necessary to direct the electronic course of the subsequent ring contraction. This synthetic pathway thus represents a transformation uniquely accessible to the 2-amino-5-nitrothiobenzamide scaffold among closely related analogs.

Heterocyclic synthesis Ring contraction Pyrroloquinolinone

Procurement-Driven Application Scenarios: Where 2-Amino-5-nitrothiobenzamide Delivers Value Over Analogs


Heterocyclic Library Synthesis Requiring Ortho-Amino-Thioamide Cyclization

Medicinal chemistry and agrochemical discovery groups constructing benzothiazole, benzimidazole, or pyrroloquinolinone libraries should preferentially procure 2-amino-5-nitrothiobenzamide over the 3-nitro or 4-nitro isomers. Only the 2-amino substitution pattern permits direct intramolecular oxidative cyclization to access 2-substituted benzothiazoles . The 3-nitro and 4-nitro regioisomers lack the ortho-amino group and cannot participate in this transformation, necessitating alternative, often lengthier, synthetic sequences. The compound's 95%–98% commercial purity range supports direct use in library synthesis without mandatory pre-purification, provided the selected supplier's purity specification matches the user's stoichiometric tolerance .

Thioamide Bioisostere Evaluation in Lead Optimization Programs

Drug discovery teams exploring thioamide-for-amide bioisostere replacements should evaluate 2-amino-5-nitrothiobenzamide (XLogP3 = 1.6, TPSA = 129.95 Ų) when seeking to modulate the lipophilicity and metabolic stability of a lead series based on 2-amino-5-nitrobenzamide (CAS 16313-65-8) . The established class-level increase in LogP for thioamides (ΔLogP ≈ +0.5 to +1.2) can improve membrane permeability while the altered hydrogen-bond-accepting character of C=S versus C=O can reduce susceptibility to amide hydrolysis . These properties make the thioamide congener a rational procurement choice when the amide parent has demonstrated target engagement but suboptimal pharmacokinetics attributable to amide lability.

Agrochemical Intermediate for Dye and Pigment Manufacturing

2-Amino-5-nitrothiobenzamide is explicitly cited as an intermediate for pesticide and dye synthesis, where its ability to form diverse heterocyclic pigments is exploited . The nitro group can be selectively reduced to a second amino group, yielding a diamino-thiobenzamide scaffold capable of bis-diazotization and subsequent azo-coupling—a pathway that distinguishes it from mono-amino nitrobenzamides. Industrial procurement should prioritize suppliers offering ≥97% purity with documented air-sensitivity handling protocols to ensure batch-to-batch consistency in colorant production .

Pyrroloquinolinone Scaffold Construction via Ring Contraction Cyclization

Synthetic methodology groups pursuing the concomitant ring contraction cyclization strategy to access 4-oxo-4,5-dihydro-pyrroloquinolinones require 2-amino-5-nitrothiobenzamide as the thiobenzamide precursor . The thioamide sulfur is mechanistically essential for constructing the intermediate thiazine ring that subsequently undergoes ring contraction. Neither the amide analog 2-amino-5-nitrobenzamide nor the non-nitrated 2-aminothiobenzamide can substitute in this reaction sequence, as the former lacks the requisite sulfur nucleophile and the latter lacks the nitro group's electronic directing effect. Procurement of the correct CAS 25026-97-5 compound with verified 2-amino-5-nitro regiochemistry is therefore non-negotiable for successful execution of this synthetic methodology .

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